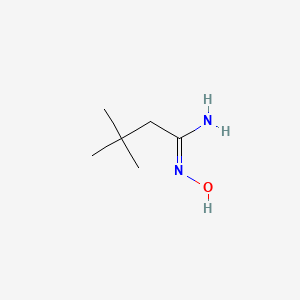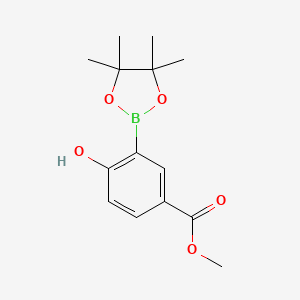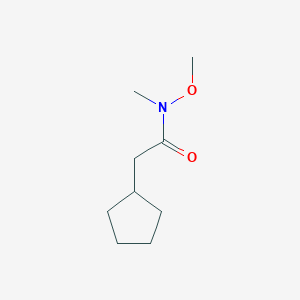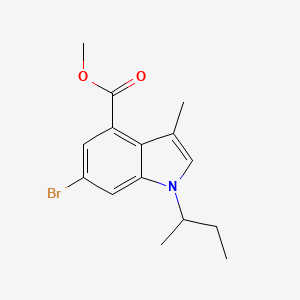![molecular formula C11H14N2O B3098911 3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one CAS No. 1346672-96-5](/img/structure/B3098911.png)
3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one
概要
説明
3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one, also known as HPI, is a heterocyclic organic compound that has been of great interest to researchers due to its potential applications in various fields. HPI is a cyclic amine that contains a pyridine ring fused to an indole ring, and it has been synthesized using different methods.
科学的研究の応用
Synthesis and Derivatives
The chemical compound 3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one belongs to the broader class of nitrogen-containing heterocycles, such as indolizines, which are recognized for their potential biological activities and utility as organic fluorescent molecules. Recent advances in the synthesis of indolizine and its derivatives focus on radical-induced approaches due to their efficiency in heterocycle construction, bond formation, and high atom- and step-economy. These approaches enable the development of novel synthetic strategies for indolizine derivatives, which are applicable in biological and material sciences (Hui et al., 2021).
Pharmacological Importance
Indolizine derivatives, similar to the structure of this compound, have shown a wide range of pharmacological significance, including antitumor, antimycobacterial, antagonist, and antiproliferative activities. Their unique structural properties have made them subjects of extensive research to explore their potential medicinal applications. Despite the absence of indolizine-based drugs in the market, the ongoing research aims to uncover the therapeutic capabilities of these compounds, providing a foundation for future drug discovery (Dawood & Abbas, 2020).
作用機序
Target of Action
The primary target of 3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one is Cyclin-dependent kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation . It also targets the cGAS pathway, which is involved in the innate immune response .
Mode of Action
The compound interacts with its target, CDK8, by upregulating miR-26b-5p . This interaction results in the induction of apoptosis in HepG2 cells .
Biochemical Pathways
The compound affects the NF-κB/p65 signaling pathway in HepG2 cells . This pathway plays a critical role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .
Result of Action
The compound induces apoptosis in HepG2 cells, inhibits their proliferation, migration, and invasion . It also upregulates the expression of the pro-apoptotic protein Bax and downregulates the expression of the anti-apoptotic protein Bcl-2 .
特性
IUPAC Name |
3,4,6,7,8,9-hexahydro-2H-pyrido[3,4-b]indolizin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-9-7-8-3-1-2-6-13(8)10(9)4-5-12-11/h7H,1-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXCMQVRHKYDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC3=C2CCNC3=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dichlorobenzo[d]isoxazole](/img/structure/B3098835.png)



![2-[2-[[2-[Boc(methyl)amino]ethyl]amino]ethoxy]ethanol](/img/structure/B3098860.png)




![12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B3098895.png)

![1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3098906.png)
